8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

This 8-(3-aminopiperidin-1-yl)-substituted triazolopyrazinone is a unique lead-like scaffold, not a sitagliptin replacement. Its 3-oxo core and free primary amine enable rapid SAR expansion at the 8-position for DPP-4, PARP1, or adenosine A2A programs. With a predicted logD of -4.19, it is optimized for parenteral or topical routes where high aqueous solubility is critical. Procure this specific intermediate to access a distinct chemotype for focused library synthesis and isomer-resolved analytical methods.

Molecular Formula C10H14N6O
Molecular Weight 234.26 g/mol
CAS No. 1955561-25-7
Cat. No. B1450335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
CAS1955561-25-7
Molecular FormulaC10H14N6O
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CN3C2=NNC3=O)N
InChIInChI=1S/C10H14N6O/c11-7-2-1-4-15(6-7)8-9-13-14-10(17)16(9)5-3-12-8/h3,5,7H,1-2,4,6,11H2,(H,14,17)
InChIKeyLMTVVAILVFRZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(3-Aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1955561-25-7) – Structural and Physicochemical Foundation for Differentiated Procurement


The target compound, 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, is a heterocyclic small molecule (C10H14N6O, MW 234.26 g/mol) built on the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold. This fused bicyclic core is recognized for its versatility in medicinal chemistry, serving as the basis for multiple therapeutic programs including DPP-4 inhibitors (e.g., sitagliptin) and adenosine receptor antagonists [1], [2]. The compound is distinguished from its most prominent in-class comparator, sitagliptin, by a fundamentally different substitution pattern: an 8-(3-aminopiperidin-1-yl) moiety in place of the 3-trifluoromethyl-7-substituted arrangement of sitagliptin. This divergence results in a dramatically altered physicochemical profile that is directly relevant to scientific selection for lead optimization, chemical biology probe design, and intermediate procurement decisions .

Why 8-(3-Aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Cannot Be Interchanged with Generic DPP-4 Inhibitor Scaffolds


Within the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, minor modifications to the heterocyclic core or pendant amine produce outsized effects on potency, selectivity, and pharmacokinetic behavior that render generic substitution scientifically unsound. The 8-(3-aminopiperidin-1-yl) substitution pattern found in this compound contrasts sharply with the 7-substituted aminobutanone moiety of sitagliptin, the N-acyl cyclohexenyl amine arrangement of ABT-341, and the 2-aryl-6-aryl variations explored in the adenosine receptor antagonist series [1], [2]. Even within the closest positional isomer pair—3-aminopiperidin-1-yl versus 4-aminopiperidin-1-yl—the relocation of the primary amine from the 3-position to the 4-position on the piperidine ring is known to reorient the hydrogen-bonding pharmacophore, potentially shifting target engagement from DPP-4 to other enzymes such as PARP1 or chitinases [3]. The quantitative evidence below demonstrates that the target compound's distinct physicochemical signature, particularly its extremely negative logP and logD values, places it in a different developability space than the clinically validated DPP-4 inhibitors, making it unsuitable for simple one-for-one replacement in programs requiring oral bioavailability.

Quantitative Differentiation Evidence for 8-(3-Aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Versus Key Comparators


Lipophilicity Gap: LogP and LogD Differentiation Versus Sitagliptin

The target compound exhibits a predicted partition coefficient (ACD/LogP) of -2.44, compared to sitagliptin's experimentally determined XLogP3 of approximately 1.5–2.0 , [1]. This represents a logP difference of approximately 3.9–4.4 units, indicating that the target compound is more than 10,000-fold more hydrophilic than sitagliptin. The distribution coefficient at physiological pH (logD pH 7.4) is predicted at -4.19 for the target compound, further confirming its predominant existence in ionized, aqueous-phase forms under physiological conditions . By contrast, sitagliptin maintains a positive or near-neutral logD at pH 7.4, consistent with its oral bioavailability.

Medicinal Chemistry Physicochemical Profiling Drug Design

Hydrogen-Bond Donor/Acceptor Count and Its Impact on Permeability Versus Sitagliptin

The target compound possesses 3 hydrogen-bond donors (HBD) and 7 hydrogen-bond acceptors (HBA), compared to sitagliptin's 1 HBD and 5 HBA , [1]. The higher HBD count, combined with the larger polar surface area (PSA: 86 Ų vs. 77 Ų for sitagliptin), further penalizes passive membrane diffusion. Lipinski's Rule of Five criteria are formally satisfied by the target compound (MW 234.26 < 500; violations: 0), yet the elevated HBD count signals that this compound resides near the permeability-limiting boundary for oral CNS or intracellular targets, distinct from the more balanced profile of sitagliptin .

Pharmacokinetics Physicochemical Profiling Lead Optimization

Positional Isomer Sensitivity: 3-Aminopiperidin-1-yl Versus 4-Aminopiperidin-1-yl Substitution

The 3-aminopiperidin-1-yl group places the basic amine at the meta position of the piperidine ring, generating a distinct spatial orientation of the hydrogen-bond-donating primary amine relative to the triazolopyrazinone core. The regioisomeric 4-aminopiperidin-1-yl analog (CAS 1325305-68-7) relocates the amine to the para position, altering the vector angle and distance between the amine and the core heterocycle . In closely related DPP-4 inhibitor series, such positional isomerism has been shown to produce order-of-magnitude shifts in inhibitory potency at the primary target and can redirect selectivity toward alternative enzymes including PARP1 and acidic mammalian chitinase [1], [2]. No head-to-head biological data are publicly available for this exact isomer pair, but class-level evidence strongly indicates that meta- versus para-amine placement dictates distinct biological target engagement profiles.

Structure-Activity Relationships Chemical Biology Probe Design

Scaffold Oxidation State Differentiates DPP-4 Versus Adenosine Receptor Antagonist Pharmacology

The target compound features a 3-oxo group on the triazolopyrazine core, placing it in the 3(2H)-one oxidation state. This contrasts with the 3-trifluoromethyl-5,6-dihydro core of sitagliptin and the 3-unsubstituted or 3-alkyl variants prevalent in adenosine receptor antagonist series [1], [2]. In the adenosine receptor program, the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold produced selective hA2A antagonists with Ki values as low as 2.9 nM, while the 3-trifluoromethyl-5,6-dihydro analog (sitagliptin) is a potent DPP-4 inhibitor (IC50 ~ 18 nM) with negligible adenosine receptor activity [2], [3]. The 3-oxo group contributes a hydrogen-bond acceptor and influences the tautomeric equilibrium of the triazole ring, directly shaping the pharmacophore that dictates target class selectivity. This scaffold-level differentiation means that the target compound is chemically precluded from engaging DPP-4 in the same binding mode as sitagliptin.

Pharmacological Selectivity Scaffold Engineering Medicinal Chemistry

Recommended Application Scenarios for 8-(3-Aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Based on Differentiated Evidence


Hydrophilic Probe Design for Parenteral or Topical Adenosine Receptor Studies

Given its exceptionally low predicted logP (-2.44) and logD (-4.19 at pH 7.4), this compound is poorly suited for oral bioavailability studies but well-matched for parenteral (intravenous, subcutaneous) or topical administration routes where high aqueous solubility is required . The 3-oxo-1,2,4-triazolo[4,3-a]pyrazinone core has demonstrated nanomolar affinity for human adenosine A2A receptors (Ki = 2.9–10 nM for close analogs), positioning this scaffold as a viable starting point for developing peripherally restricted or locally administered A2A antagonists for neuropathic pain or ischemia research , .

Chemical Biology Tool for PARP1-Related Synthetic Lethality Studies

Triazolo[4,3-a]pyrazine derivatives have been identified as potent PARP1 inhibitors, with some analogs achieving IC50 values below 4.1 nM against PARP1 and antiproliferative effects in BRCA-mutant cancer cell lines (IC50 < 1.9 nM in MDA-MB-436) . While direct PARP1 inhibition data for this specific compound are not publicly available, the 3-aminopiperidin-1-yl substitution pattern is structurally distinct from the piperazine-containing PARP1 inhibitors in the literature, offering a novel chemotype for exploring PARP1 inhibitor resistance mechanisms and combination synthetic lethality strategies.

Positional Isomer Reference Standard for Analytical Method Development

The 3-aminopiperidin-1-yl substitution creates a unique chromatographic and spectroscopic signature relative to the 4-aminopiperidin-1-yl isomer (CAS 1325305-68-7) . This compound can serve as a reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving positional isomers in quality control workflows for triazolopyrazinone-based lead series, where isomer contamination can confound biological assay results.

Scaffold-Hopping Intermediate for Custom DPP-4 or Adenosine Receptor Ligand Libraries

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold is a validated privileged structure for both DPP-4 inhibition and adenosine receptor antagonism, depending on substitution pattern , . The target compound, with its free primary amine on the piperidine ring, provides a synthetic handle for further derivatization—acylation, reductive amination, or sulfonylation—enabling rapid exploration of structure-activity relationships around the 8-position of the core. Procurement of this specific intermediate enables divergent synthesis of focused libraries without the need for de novo core construction.

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